N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
Description
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phthalimide group and a substituted phenyl ring
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-8-9-13(20)11-16(12)21-17(23)7-4-10-22-18(24)14-5-2-3-6-15(14)19(22)25/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKPUNWQKAPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide typically involves the following steps:
Formation of the Phthalimide Intermediate: The phthalimide group can be introduced by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.
Substitution Reaction: The phthalimide intermediate is then reacted with 4-bromobutanoyl chloride in the presence of a base such as triethylamine to form the corresponding phthalimide derivative.
Coupling with the Phenyl Ring: The final step involves coupling the phthalimide derivative with 5-chloro-2-methylaniline under conditions that facilitate amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the phthalimide group can yield the corresponding amine.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-chloro-2-methylbenzoic acid.
Reduction: Formation of 4-(1,3-dioxoisoindol-2-yl)butanamide.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) in the case of anti-inflammatory activity or with DNA topoisomerases in anticancer applications.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
- N-(5-bromo-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide
- N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)pentanamide
Uniqueness
N-(5-chloro-2-methylphenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide is unique due to the specific substitution pattern on the phenyl ring and the length of the alkyl chain connecting the phthalimide group. This structural uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
